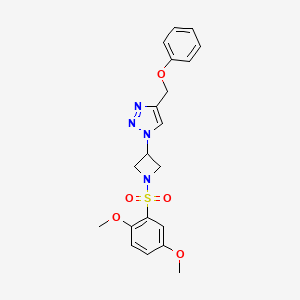

1-(1-((2,5-dimethoxyphenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole

Description

This compound is a 1,2,3-triazole derivative featuring a sulfonylazetidine moiety at the N1 position and a phenoxymethyl group at the C4 position. The synthesis of such triazoles typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective reaction that ensures 1,4-disubstitution .

Properties

IUPAC Name |

1-[1-(2,5-dimethoxyphenyl)sulfonylazetidin-3-yl]-4-(phenoxymethyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5S/c1-27-18-8-9-19(28-2)20(10-18)30(25,26)23-12-16(13-23)24-11-15(21-22-24)14-29-17-6-4-3-5-7-17/h3-11,16H,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRQFIVMRNSAAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-((2,5-dimethoxyphenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole typically involves multiple steps:

Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.

Attachment of the Dimethoxyphenyl Group: This step may involve nucleophilic substitution reactions where the dimethoxyphenyl group is introduced.

Formation of the Triazole Ring: The triazole ring is usually formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.

Attachment of the Phenoxymethyl Group: This final step can involve etherification reactions to attach the phenoxymethyl group to the triazole ring.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-((2,5-dimethoxyphenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, sulfonates, and other nucleophiles or electrophiles.

Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole exhibit notable antimicrobial properties. A study highlighted the synthesis of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives that showed enhanced antifungal activity against Candida species, outperforming traditional antifungal agents like fluconazole . This suggests that similar triazole derivatives could be explored for their antimicrobial efficacy.

Anti-inflammatory Properties

The compound's structural analogs have been assessed for anti-inflammatory effects. A review indicated that certain triazole derivatives demonstrated significant anti-inflammatory activity comparable to ibuprofen, with low acute toxicity rates. This positions them as promising candidates for developing new anti-inflammatory medications .

Anticancer Potential

Triazole derivatives have also been investigated for their anticancer properties. Some studies report that compounds with a triazole scaffold exhibit cytotoxic effects against various cancer cell lines. For instance, research into novel 1,2,4-triazolo[4,3-b][1,2,4]triazines has shown potential anticancer activity through molecular modeling and biological assays .

Synthesis and Characterization

The synthesis of 1-(1-((2,5-dimethoxyphenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies provide insights into the practical applications of this compound:

-

Case Study 1: Antifungal Efficacy

A series of triazole derivatives were synthesized and tested against clinical strains of Candida. The results indicated that some compounds had minimum inhibitory concentrations (MIC) lower than those of established antifungals . -

Case Study 2: Anti-inflammatory Activity

In a comparative study with ibuprofen, specific triazole derivatives exhibited superior anti-inflammatory effects in animal models, suggesting their potential as new therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(1-((2,5-dimethoxyphenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Fluorination : Fluorinated analogs (e.g., compounds 4, 6, 7) exhibit higher yields (avg. 91.5%) and stability due to reduced metabolic degradation . The target compound lacks fluorination but compensates with methoxy and sulfonyl groups for electronic modulation.

- Regioselectivity : All analogs are 1,4-disubstituted, consistent with CuAAC’s regioselectivity .

Physicochemical and Electronic Properties

Triazole derivatives are studied for nonlinear optical (NLO) properties and polarity. For example:

- DMTT and DTTP (): These triazoles with methoxyphenyl and trifluoromethyl groups exhibit solvent-dependent hyperpolarizabilities, with static first hyperpolarizability (β) values ranging from 1.2–3.8 × 10⁻³⁰ esu. The target compound’s 2,5-dimethoxyphenyl group may similarly enhance NLO activity due to electron-donating effects .

- Polarity: The triazole core has a dipole moment of ~5 D, but substituents modulate solubility. The phenoxymethyl group in the target compound increases hydrophobicity compared to hydroxylated analogs like compound 5 (phenyl-[1-(2-trifluoromethylbenzyl)-1H-1,2,3-triazol-4-yl]-methanol) .

Biological Activity

The compound 1-(1-((2,5-dimethoxyphenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's biological activity.

- Triazole Moiety : Known for its diverse pharmacological properties, including antifungal and anticancer activities.

- Sulfonyl Group : Enhances solubility and bioavailability.

The molecular formula is with a molecular weight of approximately 440.52 g/mol.

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines:

- Mechanism of Action : It is believed to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that triazoles can interfere with the cell cycle and induce apoptosis in cancer cells .

- Case Study : In vitro studies demonstrated that the compound exhibited selective cytotoxicity against human breast cancer cells (T47D), with an IC50 value of 27.3 μM .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties:

- In vitro Studies : It showed promising results against a range of bacterial strains, indicating its potential as an antimicrobial agent. The mechanism is thought to involve disruption of bacterial cell wall synthesis .

Central Nervous System Effects

Given the structure's similarity to known CNS-active compounds, preliminary studies suggest potential neuroprotective effects:

- PDE10 Inhibition : The azetidine component may inhibit phosphodiesterase 10 (PDE10), which is implicated in various neurological disorders. This inhibition could lead to enhanced cognitive function and reduced neuroinflammation .

Table 1: Summary of Biological Activities

| Activity Type | Test Subject | Result | Reference |

|---|---|---|---|

| Anticancer | T47D Cells | IC50 = 27.3 μM | |

| Antimicrobial | E. coli | Effective at low concentrations | |

| Neuroprotective | Mouse Model | Reduced neuroinflammation |

The biological activity of the compound is attributed to several mechanisms:

- Enzyme Inhibition : The triazole moiety likely interacts with enzymes critical for cell division and survival.

- Cell Cycle Arrest : Induction of G0/G1 phase arrest in cancer cells has been observed, suggesting a halt in proliferation.

Q & A

Basic: What is the optimal protocol for synthesizing the 1,2,3-triazole core in this compound?

The 1,2,3-triazole core is best synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , which ensures regioselective 1,4-substitution and high yields. Key steps include:

- Reaction Conditions : Use Cu(I) catalysts (e.g., CuBr or CuI) in a polar aprotic solvent (e.g., DMF) or aqueous/organic biphasic systems at 25–60°C. Terminal alkynes and azides react stoichiometrically (1:1) under inert atmospheres .

- Solid-Phase Synthesis : For peptide-linked derivatives, immobilize azides on polar supports (e.g., Wang resin) and perform cycloaddition with terminal alkynes. Post-reaction cleavage yields >95% purity .

- Validation : Confirm regiochemistry via -NMR (distinct triazole proton at δ 7.5–8.0 ppm) and X-ray crystallography .

Basic: How can regioselectivity of triazole formation be experimentally validated?

Regioselectivity (1,4- vs. 1,5-substitution) is confirmed through:

- NMR Spectroscopy : 1,4-disubstituted triazoles exhibit a single downfield proton resonance (δ ~7.8 ppm), while 1,5-isomers show split peaks due to symmetry differences .

- X-Ray Diffraction : Resolve crystal structures to unambiguously assign substitution patterns. For example, 1,4-substituted triazoles display planar geometry with bond angles <105° between substituents .

- HPLC-MS : Monitor reaction progress and isolate regioisomers using reverse-phase chromatography .

Advanced: How to resolve contradictions in spectroscopic data during structural validation?

Contradictions (e.g., NMR splitting vs. X-ray data) arise from dynamic effects or impurities. Mitigate via:

- Variable-Temperature NMR : Freeze conformational mobility at low temperatures (e.g., −40°C) to simplify splitting patterns .

- DFT Calculations : Compare experimental -NMR shifts with computed values (e.g., B3LYP/6-311+G(d,p)) to identify dominant tautomers or rotamers .

- Heteronuclear Correlation (HSQC/HMBC) : Assign -NMR signals to distinguish regioisomers or byproducts .

Advanced: How do sulfonyl and phenoxymethyl substituents influence reactivity?

- Sulfonyl Groups : Electron-withdrawing 2,5-dimethoxyphenylsulfonyl enhances electrophilicity at the azetidine ring, facilitating nucleophilic substitutions (e.g., SN2) .

- Phenoxymethyl : The ether linkage stabilizes adjacent triazole via resonance, increasing metabolic stability. Steric bulk from phenoxymethyl may hinder π-π stacking in biological targets .

- Synergistic Effects : Combined substituents modulate logP (lipophilicity) and hydrogen-bonding capacity, critical for membrane permeability. Quantify via HPLC-derived logD7.4 .

Advanced: What computational methods predict biological activity for this triazole derivative?

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases). Prioritize poses with triazole forming H-bonds to catalytic residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein contact maps .

- QSAR Models : Train on triazole libraries with IC50 data. Key descriptors include polar surface area (<90 Ų) and topological torsion density .

Advanced: How to optimize reaction yields when introducing bulky substituents?

- Microwave-Assisted Synthesis : Accelerate cycloaddition (10–30 min vs. 24 hr) under 100–150°C to overcome steric hindrance .

- Copper-Ligand Systems : Use TBTA (tris(benzyltriazolylmethyl)amine) to stabilize Cu(I), improving turnover in sterically crowded reactions .

- Post-Functionalization : Introduce phenoxymethyl after triazole formation via Mitsunobu or Ullmann coupling to avoid side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.